molecular formula C11H14FNO4S2 B12392875 ((3-Fluorophenyl)sulfonyl)-L-methionine

((3-Fluorophenyl)sulfonyl)-L-methionine

Cat. No.: B12392875
M. Wt: 307.4 g/mol
InChI Key: JSCJJJQGBXDCBO-JTQLQIEISA-N
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Description

((3-Fluorophenyl)sulfonyl)-L-methionine is a modified amino acid derivative where the sulfonyl group of L-methionine is substituted with a 3-fluorophenyl moiety. The compound retains the zwitterionic nature of L-methionine, characterized by interactions between its NH₃⁺ and COO⁻ groups and polar environments, as observed in ionic liquid systems . The hydrophobic −CH₃ and −CH₂−CH₂− groups of L-methionine contribute to interfacial absorption, a property that may persist in the sulfonated derivative .

Properties

Molecular Formula

C11H14FNO4S2

Molecular Weight

307.4 g/mol

IUPAC Name

(2S)-2-[(3-fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H14FNO4S2/c1-18-6-5-10(11(14)15)13-19(16,17)9-4-2-3-8(12)7-9/h2-4,7,10,13H,5-6H2,1H3,(H,14,15)/t10-/m0/s1

InChI Key

JSCJJJQGBXDCBO-JTQLQIEISA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Fluorophenyl)sulfonyl)-L-methionine typically involves the sulfonylation of L-methionine with a 3-fluorophenyl sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of ((3-Fluorophenyl)sulfonyl)-L-methionine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: ((3-Fluorophenyl)sulfonyl)-L-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: ((3-Fluorophenyl)sulfonyl)-L-methionine is used as a building block in organic synthesis.

Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its incorporation into peptides and proteins can help elucidate the role of specific amino acids in biological processes.

Medicine: ((3-Fluorophenyl)sulfonyl)-L-methionine has potential therapeutic applications. It is investigated for its role in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ((3-Fluorophenyl)sulfonyl)-L-methionine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s binding affinity and specificity for its targets, making it a valuable tool in drug design .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities between ((3-Fluorophenyl)sulfonyl)-L-methionine and related compounds:

Compound Name Substituent/Modification Functional Groups Present Key Properties/Applications
((3-Fluorophenyl)sulfonyl)-L-methionine 3-Fluorophenyl-sulfonyl group Sulfonyl, amino, carboxyl Enhanced hydrophobicity; potential pharmaceutical use
L-Methionine Sulfoximine Sulfoximine group (S=O−NH) Sulfoximine, amino, carboxyl Inhibitor of glutamine synthetase; research tool
Methyl 2-([[3,5-Di(trifluoromethyl)phenyl]sulfonyl]amino)-4-(methylthio)butanoate Trifluoromethylphenyl-sulfonyl group Sulfonamide, ester, methylthio High lipophilicity; intermediates in drug synthesis
1-(5-(2,4-Difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1H-pyrrol-3-yl)-N-methyl-methanamin Difluorophenyl and methoxy substitutions Sulfonyl, pyrrole, methoxy, methylamine Patent-protected pharmaceutical formulation

Physicochemical Properties

  • Solubility: The zwitterionic nature of ((3-Fluorophenyl)sulfonyl)-L-methionine suggests moderate aqueous solubility, akin to L-methionine in ionic liquids .
  • Stability : Sulfonyl derivatives generally exhibit higher chemical stability than sulfoximines (e.g., L-methionine sulfoximine), which are prone to oxidation .

Patent and Industrial Relevance

This suggests that ((3-Fluorophenyl)sulfonyl)-L-methionine could be optimized for similar applications, such as enzyme-targeted therapies.

Research Findings and Implications

  • Hydrophobic Interactions: The hydrophobic −CH₃ and fluorophenyl groups may enhance binding to nonpolar enzyme pockets, as seen in sulfonamide-based inhibitors .
  • Synthetic Feasibility : Sulfonylation of L-methionine is a well-established reaction, but regioselective fluorination (as in the 3-fluorophenyl group) requires precise conditions to avoid byproducts .

Biological Activity

((3-Fluorophenyl)sulfonyl)-L-methionine is a synthetic derivative of the amino acid L-methionine, modified with a 3-fluorophenyl sulfonyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and metabolic disorders. This article reviews the biological activity of ((3-Fluorophenyl)sulfonyl)-L-methionine, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C₁₁H₁₄FNO₄S₂
  • Molecular Weight : 303.36 g/mol
  • Structural Characteristics : The sulfonyl group enhances the compound's solubility and reactivity, potentially impacting its biological interactions.

The biological activity of ((3-Fluorophenyl)sulfonyl)-L-methionine can be attributed to several mechanisms:

  • Anticancer Activity :
    • Inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.
    • Induction of apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent.
  • Antidiabetic Effects :
    • Modulation of glucose metabolism by targeting enzymes such as 11β-HSD1, which regulates cortisol levels and improves insulin sensitivity.
  • Anti-inflammatory Properties :
    • Reduction of inflammatory cytokines and oxidative stress markers, contributing to its anti-inflammatory effects.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibits PI3K/AKT/mTOR pathway
AntidiabeticTargets 11β-HSD1 for improved insulin sensitivity
Anti-inflammatoryModulates cytokines and reduces oxidative stress

Case Study 1: Anticancer Efficacy

A study investigated the effects of ((3-Fluorophenyl)sulfonyl)-L-methionine on various cancer cell lines. The results showed significant reductions in cell viability and increased apoptosis markers when treated with the compound. The study concluded that this compound could serve as a lead for developing new anticancer therapies.

Case Study 2: Metabolic Regulation

Another investigation focused on the antidiabetic properties of ((3-Fluorophenyl)sulfonyl)-L-methionine. In a diabetic mouse model, administration of the compound led to improved glucose tolerance and reduced insulin resistance compared to controls. Blood glucose levels were significantly lower in treated subjects, indicating potential therapeutic benefits for diabetes management.

Research Findings

Recent research highlights several key findings regarding ((3-Fluorophenyl)sulfonyl)-L-methionine:

  • Oxidative Stress Protection : The compound exhibits protective effects against oxidative stress in cellular models, enhancing mitochondrial function and reducing reactive oxygen species (ROS) accumulation .
  • Neuroprotective Effects : In models simulating neurodegenerative diseases, ((3-Fluorophenyl)sulfonyl)-L-methionine demonstrated potential in preserving neuronal health by modulating methionine metabolism and enhancing antioxidant defenses .

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